molecular formula C12H9N3O B13869340 1-pyridin-2-yl-2H-indazol-3-one

1-pyridin-2-yl-2H-indazol-3-one

Cat. No.: B13869340
M. Wt: 211.22 g/mol
InChI Key: FQPZYXORCCKJSV-UHFFFAOYSA-N
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Description

1-pyridin-2-yl-2H-indazol-3-one is a heterocyclic compound that features a pyridine ring fused to an indazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-pyridin-2-yl-2H-indazol-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with hydrazine derivatives, followed by cyclization to form the indazole ring. The reaction conditions often include the use of catalysts such as copper acetate and oxidizing agents like oxygen .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-pyridin-2-yl-2H-indazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-pyridin-2-yl-2H-indazol-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-pyridin-2-yl-2H-indazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can affect various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

1-pyridin-2-yl-2H-indazol-3-one can be compared with other similar heterocyclic compounds, such as:

The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

1-pyridin-2-yl-2H-indazol-3-one

InChI

InChI=1S/C12H9N3O/c16-12-9-5-1-2-6-10(9)15(14-12)11-7-3-4-8-13-11/h1-8H,(H,14,16)

InChI Key

FQPZYXORCCKJSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NN2C3=CC=CC=N3

Origin of Product

United States

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